(R)-Cbz-3-amino-3-phenylpropan-1-ol
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Overview
Description
®-Cbz-3-amino-3-phenylpropan-1-ol: is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl carbamate (Cbz) protecting group, an amino group, and a phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing ®-Cbz-3-amino-3-phenylpropan-1-ol involves the reduction of a nitro precursor. The nitro compound can be reduced using hydrogenation in the presence of a palladium catalyst or by employing other reducing agents such as iron and hydrochloric acid.
Amino Alcohol Synthesis: Another approach involves the direct synthesis of the amino alcohol from the corresponding epoxide. This can be achieved through the ring-opening of the epoxide with an amine, followed by protection of the amino group with a benzyl carbamate.
Industrial Production Methods: Industrial production of ®-Cbz-3-amino-3-phenylpropan-1-ol typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-Cbz-3-amino-3-phenylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed on the amino group or the hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted amino alcohols, carbamates.
Scientific Research Applications
Chemistry: ®-Cbz-3-amino-3-phenylpropan-1-ol is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various chiral compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it valuable for investigating stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for drug candidates.
Industry: In the industrial sector, ®-Cbz-3-amino-3-phenylpropan-1-ol is employed in the production of fine chemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-Cbz-3-amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing biological processes and pathways.
Comparison with Similar Compounds
(S)-Cbz-3-amino-3-phenylpropan-1-ol: The enantiomer of ®-Cbz-3-amino-3-phenylpropan-1-ol, which has similar chemical properties but different biological activities due to its opposite chirality.
3-amino-3-phenylpropan-1-ol: A compound without the benzyl carbamate protecting group, which may have different reactivity and applications.
N-Cbz-3-amino-3-phenylpropan-1-ol: A similar compound with a different protecting group, which can influence its chemical behavior and use in synthesis.
Uniqueness: ®-Cbz-3-amino-3-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of the benzyl carbamate protecting group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCROXNTSGDSP-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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